Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
Overview
Description
Synthesis Analysis
The synthesis of Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide derivatives and related compounds has been explored through various methods, including oxidative addition and catalyzed reactions. For instance, the DABCO-catalyzed reaction of 2-naphthols with aryl isothiocyanates provides access to 2-iminonaphtho-1,3-oxathioles in the presence of elemental sulfur, highlighting a method for synthesizing sulfur-containing naphthalene derivatives (Nguyen & Retailleau, 2022).
Molecular Structure Analysis
The molecular structures of various naphthoquinone derivatives have been studied, revealing the impact of the naphthalene backbone and the functional groups on the overall structure. For example, the crystal structures and molecular modeling of chalcogenide-substituted naphthalenes, including naphtho[1,8-cd][1,2]dithiole derivatives, demonstrate the influence of sulfur oxidation levels on the molecule's geometry and electronic properties (Aucott et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving naphthoquinone derivatives often lead to a variety of products, depending on the reactants and conditions. For instance, the oxidative addition of disulfide compounds to certain metal complexes highlights the reactivity of sulfur in the naphthoquinone system and its potential for forming bimetallic complexes (Aucott et al., 2004).
Physical Properties Analysis
The study of physical properties, such as crystal structures and luminescence, is crucial for understanding the applications of naphthoquinone derivatives. For example, the synthesis and characterization of coordination polymers based on naphthalene-dicarboxylate ligands reveal insights into the compound's structural features and luminescent properties, which are important for materials science applications (Liu et al., 2009).
Chemical Properties Analysis
The chemical properties of naphthoquinone derivatives, such as reactivity with hydroxyl radicals, are pivotal in assessing their behavior in various environments and potential applications. Studies on the reaction of naphthalene and its derivatives with hydroxyl radicals in the gas phase provide valuable information on the atmospheric chemistry of these compounds and their environmental impact (Bunce et al., 1997).
Scientific Research Applications
Summary of the Application
Naphth[1,2-d]imidazoles have been identified as potential bioactive heterocycle compounds that can be used in theranostics, a field that combines therapeutic and imaging diagnostic techniques . These compounds can act as fluorescent probes and cytotoxic agents to cancer cells .
Methods of Application
A group of seven naphth[1,2-d]imidazole compounds were synthesized from β-lapachone . Their optical properties and their cytotoxic activity against cancer cells were evaluated .
Results or Outcomes
The synthesized naphth[1,2-d]imidazoles showed promising values for molar absorptivity coefficients (on the order of 10^3 to 10^4), intense fluorescence emissions in the blue region, and large Stokes shifts (20–103 nm) . They also demonstrated selective cytotoxicity towards cancer cells . For example, the naphth[1,2-d]imidazoles showed IC50 between 8.71 and 29.92 μM against HL-60 cells, and for HCT-116 cells, values for IC50 between 21.12 and 62.11 μM were observed .
2. Synthesis of Heterocycles
Summary of the Application
2-Naphthol is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties .
Methods of Application
Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
Results or Outcomes
The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it fascinating candidate for organic chemists . 2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
3. Macrocyclic Hosts
Summary of the Application
Calix2naphth2arenes make up a new class of phenol−naphthalene hybrid macrocycles . These macrocycles can form complexes with ammonium guests by cation···π interactions .
Methods of Application
The key step in the synthesis of these macrocycles is the fragment coupling reaction between 2-naphthol and other components .
Results or Outcomes
X-ray studies show that calix2naphth2arene 1 adopts a 1,2-alternate conformation . Alkali metal cations are complexed by the calixnaphtharenes in a 1,2-alternate conformation, by cation···π interactions with the naphthalene walls, and by RO···M+ion−dipole interactions .
4. Synthesis of Oxazines
Summary of the Application
An efficient stereoselective synthesis of diverse trans-naphtho [1,2- e] [ 1, 3] oxazines has been described . Oxazines are heterocyclic compounds that hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory and anti-HIV .
Methods of Application
The synthesis of oxazines was achieved via a one-pot condensation reaction of 2-naphthol, 3-amino-5-methylisoxazole and arylaldehydes, catalyzed by bismuth (III) trifluoromethane sulfonate .
Results or Outcomes
The reaction resulted in the formation of diverse trans-naphtho [1,2- e] [ 1, 3] oxazines .
5. Chiral Complexes of Calixnaphtharenes
Summary of the Application
Calix2naphth2arenes, a new class of phenol−naphthalene hybrid macrocycles, can form chiral complexes with alkali metal cations . These complexes are formed by cation···π interactions with the naphthalene walls, and by RO···M+ ion−dipole interactions .
Methods of Application
The synthesis of these macrocycles involves a fragment coupling reaction between 2-naphthol and other components .
Results or Outcomes
X-ray studies show that calix2naphth2arene 1 adopts a 1,2-alternate conformation . In the presence of Cs+, chiral complexes of calixnaphtharenes were observed in which the cation is nested on one of the two faces of the macrocycle .
Safety And Hazards
The safety data sheet for 2-Naphthol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard5. It has acute oral toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are the kidney and liver5.
Future Directions
Naphthoimidazoles are potential bioactive heterocycle compounds that can be used in several biomedical applications4. Their selective cytotoxicity towards cancer cells and fluorescence are promising responses that make possible the application of these components in antitumor theranostic systems4.
Please note that the information provided is based on the closest available compounds and may not fully represent “Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide”. For a more accurate analysis, further research and experimentation would be necessary.
properties
IUPAC Name |
2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3S/c11-14(12)9-6-2-4-7-3-1-5-8(13-14)10(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIADDVJUYQKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OS(=O)(=O)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058891 | |
Record name | Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide | |
CAS RN |
83-31-8 | |
Record name | 1,8-Naphthosultone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthosultone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthosultone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,8-sultone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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